N-(5-chloro-2-methylphenyl)-3-iodobenzamide
描述
N-(5-chloro-2-methylphenyl)-3-iodobenzamide, also known as CI-1011, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been found to exhibit potent activity against various diseases and disorders.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-iodobenzamide is not fully understood. However, it has been proposed that the compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine in the brain. In addition, the compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent activity against various enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine in the brain. In addition, this compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-3-iodobenzamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a relatively simple process. In addition, the compound has been extensively studied and its pharmacological properties are well understood. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-iodobenzamide. One area of interest is the development of more potent derivatives of the compound that exhibit improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic applications for the compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in clinical trials.
科学研究应用
N-(5-chloro-2-methylphenyl)-3-iodobenzamide has been extensively studied for its therapeutic potential in various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer. The compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the pathogenesis of Parkinson's disease. Furthermore, the compound has been found to exhibit potent anticancer activity against various cancer cell lines.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFNZMXVDHYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。